molecular formula C22H12ClN3O3S B7727674 MFCD03847339

MFCD03847339

Cat. No.: B7727674
M. Wt: 433.9 g/mol
InChI Key: DQNGAHHPUFUPCS-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03847339 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03847339 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing environmental impact. Common methods include batch and continuous flow processes, depending on the scale and requirements of the production .

Chemical Reactions Analysis

Types of Reactions: MFCD03847339 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics .

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD03847339 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD03847339 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular behavior. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to MFCD03847339 include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but can differ in specific characteristics, such as stability, solubility, and biological activity .

Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and versatility. These properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClN3O3S/c23-19-11-16(26(27)28)6-8-18(19)21-9-7-17(29-21)10-15(12-24)22-25-20(13-30-22)14-4-2-1-3-5-14/h1-11,13H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNGAHHPUFUPCS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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